molecular formula C23H24ClN3O3 B11055541 4-(4-chlorophenyl)-5-(3-ethoxypropyl)-3-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-chlorophenyl)-5-(3-ethoxypropyl)-3-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11055541
M. Wt: 425.9 g/mol
InChI Key: HMALFACQQKFOIQ-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-5-(3-ethoxypropyl)-3-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of pyrrolo[3,4-c]pyrazoles This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrazole core substituted with chlorophenyl, ethoxypropyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-5-(3-ethoxypropyl)-3-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the chlorophenyl, ethoxypropyl, and methoxyphenyl groups can be carried out through nucleophilic substitution reactions using corresponding halides and appropriate catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxypropyl and methoxyphenyl groups.

    Reduction: Reduction reactions can occur at the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include dechlorinated derivatives.

    Substitution: Products may include substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies can focus on the interaction of these compounds with biological targets.

Medicine

In medicinal chemistry, this compound can be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific enzymes or receptors, leading to therapeutic effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-5-(3-ethoxypropyl)-3-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-5-(3-ethoxypropyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
  • 4-(4-bromophenyl)-5-(3-ethoxypropyl)-3-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Uniqueness

The uniqueness of 4-(4-chlorophenyl)-5-(3-ethoxypropyl)-3-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl, ethoxypropyl, and methoxyphenyl groups in specific positions on the pyrrolo[3,4-c]pyrazole core differentiates it from similar compounds and may lead to unique reactivity and biological activity.

Properties

Molecular Formula

C23H24ClN3O3

Molecular Weight

425.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-5-(3-ethoxypropyl)-3-(4-methoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H24ClN3O3/c1-3-30-14-4-13-27-22(16-5-9-17(24)10-6-16)19-20(25-26-21(19)23(27)28)15-7-11-18(29-2)12-8-15/h5-12,22H,3-4,13-14H2,1-2H3,(H,25,26)

InChI Key

HMALFACQQKFOIQ-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C(C2=C(C1=O)NN=C2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl

Origin of Product

United States

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